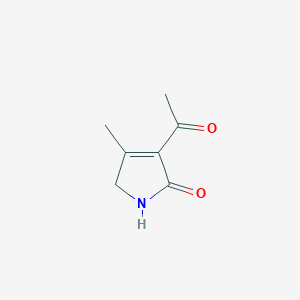
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the third position and a methyl group at the fourth position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-pyrrolidinone with acetic anhydride in the presence of a catalyst can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
2-Acetylpyrrole: Similar structure but lacks the methyl group at the fourth position.
4-Methylpyrrole-2-carboxaldehyde: Similar structure but has an aldehyde group instead of an acetyl group.
3-Methyl-2-pyrrolidinone: Similar structure but lacks the acetyl group.
Uniqueness
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications in research and industry.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
4-acetyl-3-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-7(10)6(4)5(2)9/h3H2,1-2H3,(H,8,10) |
InChIキー |
ZAGLGNHLRQTQON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















